2-(4-bromophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
This compound is a bromophenoxy-substituted acetamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety and a 4-(dimethylamino)benzyl group. The sulfone group enhances solubility and metabolic stability compared to non-oxidized sulfur analogues .
Properties
Molecular Formula |
C21H25BrN2O4S |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C21H25BrN2O4S/c1-23(2)18-7-3-16(4-8-18)13-24(19-11-12-29(26,27)15-19)21(25)14-28-20-9-5-17(22)6-10-20/h3-10,19H,11-15H2,1-2H3 |
InChI Key |
XAQIUCRPNBNEKR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:
Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of the dimethylamino benzyl intermediate: This involves the reaction of 4-dimethylaminobenzaldehyde with a suitable reducing agent to form the corresponding alcohol, followed by protection of the alcohol group.
Coupling reaction: The final step involves coupling the 4-bromophenoxyacetic acid with the dimethylamino benzyl intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-bromophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, while the dimethylamino benzyl group can enhance binding affinity and specificity. The dioxidotetrahydrothiophenyl group may contribute to the compound’s stability and solubility.
Comparison with Similar Compounds
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-Fluorobenzyl)-2-(4-Isopropylphenoxy)Acetamide
- Structural Differences: Benzyl Group: 2-Fluorobenzyl vs. 4-(dimethylamino)benzyl. Phenoxy Group: 4-Isopropyl vs. 4-bromo.
- The 4-isopropylphenoxy group increases lipophilicity (logP), favoring membrane permeability but reducing aqueous solubility. Activity: Fluorine may enhance metabolic stability, while isopropyl could sterically hinder target binding compared to bromine .
N-(4-Chlorobenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(2-Methoxyphenoxy)Acetamide
- Structural Differences: Benzyl Group: 4-Chlorobenzyl vs. 4-(dimethylamino)benzyl. Phenoxy Group: 2-Methoxy vs. 4-bromo.
- Impact on Properties: The 4-chloro group is electron-withdrawing, contrasting with the electron-donating dimethylamino group, altering electronic interactions with targets. Molecular Weight: 423.91 g/mol vs. ~500 g/mol (estimated for the target compound), suggesting differences in bioavailability .
N-(4-Bromophenyl)-2-[(1-Cyclohexyl-Methyl-1H-1,2,4-Triazol-3-yl)Sulfanyl]-Acetamide
- Structural Differences :
- Core Structure : Lacks the tetrahydrothiophene sulfone and benzyl groups.
- Substituents : Incorporates a triazole-thioether moiety and cyclohexyl-methyl group.
- Crystallography: Bond lengths (e.g., C–Br: 1.8907 Å) align with typical values for bromoacetamides, but the triazole introduces conformational rigidity .
N-(4-Bromophenyl)Acetamide Derivatives
- Key Variations :
- Pharmacological Relevance : The absence of complex substituents reduces target specificity but may improve synthetic accessibility.
Research Findings and Implications
- In contrast, chloro or fluoro substituents may redirect electronic effects toward hydrophobic pockets .
- Solubility vs. Permeability: Sulfone-containing analogues (target compound, and ) exhibit better aqueous solubility than thioether or non-sulfone derivatives, critical for oral bioavailability .
- Structural Stability : Crystallographic data (e.g., C–Br bond lengths) confirm consistent halogen interactions across derivatives, but steric effects from substituents like isopropyl or methoxy may limit binding pocket access .
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